molecular formula C9H12F3N3O3 B1440264 2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate CAS No. 1211189-41-1

2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B1440264
CAS No.: 1211189-41-1
M. Wt: 267.21 g/mol
InChI Key: JGRVTTMRUBBSIB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate, or TFEC, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of different research fields, including biochemistry, physiology, and pharmacology. TFEC is a relatively new compound, having been first synthesized in 2005. Since then, it has become an important tool for researchers in many different fields.

Scientific Research Applications

Antibacterial Activity

A study by Prasad (2021) discusses the synthesis of various derivatives related to the specified compound and evaluates their antibacterial activity. This highlights the potential use of these compounds in antibacterial applications.

Fungicidal Activity

Research by Weidong & Jiang-sheng (2004) explores the synthesis of methyl N-methoxy-N derivatives, including compounds structurally related to 2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate, and their fungicidal activities. This indicates the potential utility of these compounds in fungicidal applications.

Cytotoxicity

A 2016 study by Bonacorso et al. discusses the synthesis and cytotoxicity of trifluoromethyl-substituted derivatives, including pyrazol compounds. This research suggests the potential of these compounds in studying cytotoxic effects.

Inhibitors of Fructose-1,6-bisphosphatase

Rudnitskaya et al. (2009) conducted a study on various compounds, including derivatives related to the specified chemical, as potential inhibitors of fructose-1,6-bisphosphatase, suggesting a role in metabolic regulation.

Library Synthesis for Biological Evaluation

Donohue et al. (2002) synthesized a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which shows the application of such compounds in generating diverse molecular libraries for biological evaluations.

Mechanistic Insights in Synthesis

Gonçalves et al. (2016) Gonçalves et al. (2016) provided insights into the mechanism of hydrolysis of the trichloromethyl group in related compounds, contributing to the understanding of synthetic processes involving these molecules.

Antioxidant and Antimicrobial Activity

Bonacorso et al. (2015) synthesized novel compounds including pyrazoles and evaluated their antioxidant and antimicrobial activities, showcasing their potential in these areas.

Antimycobacterial Agents

Emmadi et al. (2015) Emmadi et al. (2015) explored pyrazolo-1,2,3-triazole hybrids as potential antimycobacterial agents, indicating the role of such compounds in antimycobacterial research.

Mechanism of Action

Target of Action

The primary targets of 2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoroethyl group enhances the compound’s binding affinity to certain enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events. Furthermore, the compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell. These cellular effects highlight the compound’s potential as a tool for studying cell biology and developing new therapeutic strategies .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Additionally, it can influence gene expression by binding to DNA or RNA, altering the transcriptional or translational processes. Understanding these molecular mechanisms is essential for elucidating the compound’s biological effects and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and the presence of other chemicals. Over time, the compound may degrade into metabolites, which can have different biological activities. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are important for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and altered metabolic processes. Threshold effects have been observed, where a specific dosage range produces the desired biological effects without causing harm. These dosage effects are critical for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidative metabolism, resulting in the formation of metabolites such as trifluoroacetic acid and methoxyethyl derivatives. These metabolites can further interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of the compound is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is also determined by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These transport and distribution characteristics are important for understanding the compound’s pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals encoded in its structure. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and activity. Understanding the subcellular localization of the compound is crucial for elucidating its biological functions and potential therapeutic applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)pyrazol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O3/c1-17-3-2-15-5-7(4-13-15)14-8(16)18-6-9(10,11)12/h4-5H,2-3,6H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRVTTMRUBBSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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